Cas no 2185980-42-9 (N-{8-methylimidazo1,2-apyridin-3-yl}prop-2-enamide)

N-{8-methylimidazo1,2-apyridin-3-yl}prop-2-enamide 化学的及び物理的性質
名前と識別子
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- N-(8-Methylimidazo[1,2-a]pyridin-3-yl)-2-propenamide
- N-{8-methylimidazo1,2-apyridin-3-yl}prop-2-enamide
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- インチ: 1S/C11H11N3O/c1-3-10(15)13-9-7-12-11-8(2)5-4-6-14(9)11/h3-7H,1H2,2H3,(H,13,15)
- InChIKey: YDLYKTJPEZDMKH-UHFFFAOYSA-N
- ほほえんだ: C(NC1N2C(=NC=1)C(C)=CC=C2)(=O)C=C
じっけんとくせい
- 密度みつど: 1.19±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- 酸性度係数(pKa): 10.62±0.46(Predicted)
N-{8-methylimidazo1,2-apyridin-3-yl}prop-2-enamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26589321-1.0g |
N-{8-methylimidazo[1,2-a]pyridin-3-yl}prop-2-enamide |
2185980-42-9 | 95.0% | 1.0g |
$0.0 | 2025-03-20 | |
Enamine | EN300-26589321-1g |
N-{8-methylimidazo[1,2-a]pyridin-3-yl}prop-2-enamide |
2185980-42-9 | 90% | 1g |
$0.0 | 2023-09-13 |
N-{8-methylimidazo1,2-apyridin-3-yl}prop-2-enamide 関連文献
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
N-{8-methylimidazo1,2-apyridin-3-yl}prop-2-enamideに関する追加情報
N-{8-Methylimidazo[1,2-a]pyridin-3-yl}prop-2-enamide: A Comprehensive Overview
N-{8-Methylimidazo[1,2-a]pyridin-3-yl}prop-2-enamide, with the CAS number 2185980-42-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of imidazopyridines, which are known for their diverse biological activities. The structure of this molecule is characterized by an imidazo[1,2-a]pyridine ring system substituted with a methyl group at position 8 and an acrylamide moiety at position 3. The combination of these structural features contributes to its unique chemical properties and potential applications in drug discovery.
The synthesis of N-{8-methylimidazo[1,2-a]pyridin-3-yl}prop-2-enamide involves a multi-step process that typically includes the formation of the imidazo[1,2-a]pyridine core followed by functionalization at specific positions. Recent advancements in synthetic methodologies have enabled the efficient construction of such heterocyclic compounds, making them more accessible for research purposes. The use of microwave-assisted synthesis and catalytic techniques has further streamlined the production process, ensuring higher yields and better purity.
From a pharmacological perspective, N-{8-methylimidazo[1,2-a]pyridin-3-yl}prop-2-enamide has been studied for its potential as a modulator of various biological targets. One area of active research is its interaction with G-protein coupled receptors (GPCRs), which are critical in numerous physiological processes. Studies have shown that this compound exhibits selectivity towards certain subtypes of GPCRs, making it a promising lead compound for drug development.
Another intriguing aspect of this compound is its ability to act as a ligand for ion channels. Recent investigations have highlighted its potential role in modulating voltage-gated sodium channels, which are implicated in conditions such as epilepsy and chronic pain. The acrylamide moiety in the molecule plays a crucial role in stabilizing interactions with these channels, thereby enhancing its pharmacological profile.
In terms of applications, N-{8-methylimidazo[1,2-a]pyridin-3-yl}prop-2-enamide has been explored as a tool compound in biochemical assays to study receptor signaling pathways. Its use in high-throughput screening campaigns has provided valuable insights into its mechanism of action and selectivity profile. Furthermore, ongoing research is focused on optimizing its pharmacokinetic properties to improve its bioavailability and reduce off-target effects.
The structural versatility of this compound also lends itself to further modifications aimed at enhancing its therapeutic potential. For instance, substituent variations at the methyl group or the acrylamide moiety could lead to derivatives with improved efficacy or reduced toxicity. Such modifications are currently being investigated using computational chemistry tools to predict their binding affinities and pharmacokinetic profiles.
In conclusion, N-{8-methylimidazo[1,2-a]pyridin-3-yl}prop-2-enamide represents a valuable addition to the arsenal of compounds being studied for their therapeutic potential. Its unique structure, combined with recent advances in synthetic and pharmacological research, positions it as a key player in the development of novel drugs targeting GPCRs and ion channels. As research continues to unfold, this compound is expected to contribute significantly to our understanding of molecular mechanisms underlying various diseases.
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